2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide
CAS No.: 887576-90-1
Cat. No.: VC13321706
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide - 887576-90-1](/images/structure/VC13321706.png)
Specification
CAS No. | 887576-90-1 |
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Molecular Formula | C15H13N3O2S |
Molecular Weight | 299.3 g/mol |
IUPAC Name | 2-[2-(1,3-benzothiazol-2-yl)phenoxy]acetohydrazide |
Standard InChI | InChI=1S/C15H13N3O2S/c16-18-14(19)9-20-12-7-3-1-5-10(12)15-17-11-6-2-4-8-13(11)21-15/h1-8H,9,16H2,(H,18,19) |
Standard InChI Key | NKSUKODVFDJAGR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCC(=O)NN |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCC(=O)NN |
Introduction
Chemical Identity and Structural Characteristics
2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide belongs to the benzothiazole family, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole moiety. The compound features:
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Core structure: A benzothiazole ring linked to a phenoxy group at the 2-position, further functionalized with an acetohydrazide side chain.
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Key functional groups: The hydrazide (-NH-NH) group enhances hydrogen-bonding capacity, while the benzothiazole core contributes to lipophilicity and aromatic stacking interactions .
Table 1: Physicochemical Properties of 2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide
Property | Value |
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Molecular Weight | 313.34 g/mol |
Melting Point | 215–218°C (decomposes) |
Solubility | Moderate in DMSO, methanol |
LogP (Partition Coefficient) | 2.8 (predicted) |
Synthetic Methodologies
The synthesis of 2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide involves multi-step protocols, primarily leveraging condensation and cyclization reactions.
Condensation of 2-Aminothiophenol with Aldehydes
A widely adopted method involves reacting 2-aminothiophenol 1 with substituted benzaldehydes 2 in the presence of sodium metabisulfite () under reflux conditions . This yields intermediate benzothiazoles 3, which are subsequently functionalized with phenoxyacetohydrazide groups via nucleophilic substitution .
Hydrazide Formation
The acetohydrazide side chain is introduced by reacting benzothiazole intermediates with hydrazine hydrate () in methanol . For example, N-acetylbenzothiazol-2-ylacetohydrazide 4 undergoes hydrazinolysis to yield the target compound .
Table 2: Comparative Analysis of Synthetic Routes
Method | Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|
Aldehyde Condensation | 65–75 | 4–6 | Scalability |
Hydrazinolysis | 80–85 | 2–3 | High purity |
Pharmacological Activities
Anticonvulsant and Antiepileptic Effects
In vivo studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models demonstrate significant anticonvulsant activity. Compounds structurally analogous to 2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide exhibit 50–75% protection against seizures at 100 mg/kg doses . Neurotoxicity assessments via rotarod tests confirm minimal motor impairment, suggesting favorable safety profiles .
Activity | Model Used | Efficacy (% Protection or Reduction) |
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Anticonvulsant | MES, scPTZ | 50–75% |
Antidepressant | MFST | 40–60% |
Neurotoxicity | Rotarod | <10% impairment |
Mechanistic Insights from In Silico Studies
Target Engagement
Molecular docking simulations reveal strong binding affinities for:
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Voltage-gated sodium channels (VGSCs): Interaction with domain II S6 segments stabilizes the inactivated state, reducing neuronal hyperexcitability .
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GABA-A receptors: Binding to the β3 subunit enhances chloride ion influx, promoting inhibitory neurotransmission .
Pharmacokinetic Predictions
Computational models predict:
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Absorption: High intestinal permeability (Caco-2 P = 12.5 × 10 cm/s).
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Metabolism: Resistance to CYP3A4-mediated oxidation.
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Blood-brain barrier (BBB) penetration: LogBB = 0.8, indicating favorable CNS uptake .
Comparative Analysis with Related Benzothiazoles
Table 4: Structure-Activity Relationships (SAR) of Benzothiazole Derivatives
The phenoxyacetohydrazide subgroup enhances anticonvulsant efficacy compared to ester or pyrazoline derivatives, likely due to improved hydrogen-bonding capacity with neuronal targets .
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